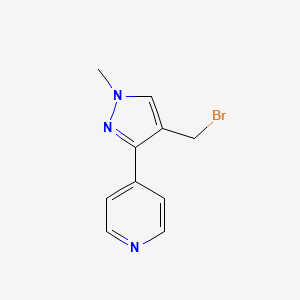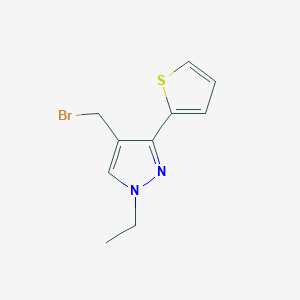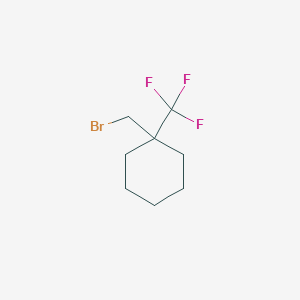
1-(Bromométhyl)-1-(trifluorométhyl)cyclohexane
Vue d'ensemble
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane (BMTC) is a fluorinated cyclohexane derivative that has recently been studied for its potential applications in a variety of scientific research areas. It is a colorless, crystalline solid that is insoluble in water, but soluble in common organic solvents. BMTC has a low vapor pressure, low volatility, and a low melting point, making it an ideal candidate for a range of laboratory experiments.
Applications De Recherche Scientifique
Activité antivirulence
Les composés bromométhyliques ont été utilisés pour synthétiser des échafaudages capables d'atténuer la virulence des bactéries Gram-négatives en bloquant des voies spécifiques dans Escherichia coli .
Recherche sur la maladie d'Alzheimer
Les composés dérivés des échafaudages bromométhyliques ont montré un potentiel dans la prévention de l'agrégation d'Aβ, un facteur clé de la maladie d'Alzheimer .
Synthèse de sulfures
Les composés bromométhyliques facilitent la bromométhylation des thiols, conduisant à la synthèse de sulfures α-bromométhyliques structurellement divers ayant diverses applications en synthèse chimique .
Réactions de bromation radicalaire
Ils sont utilisés dans les réactions de bromation radicalaire sous conditions de lumière visible, une étape clé dans la synthèse de certaines molécules organiques .
Mécanisme D'action
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is believed to act as a Lewis acid, forming a complex with a Lewis base such as an amine or a thiol. This complex is then able to bind to a variety of substrates and catalyze reactions. Furthermore, 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is believed to act as a catalyst in the cyclization of organic compounds, allowing for the formation of cyclic structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane have yet to be studied in detail. However, it has been shown to be non-toxic in animal studies, indicating that it may be safe for use in laboratory experiments. Additionally, 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane has been shown to have antimicrobial properties, suggesting that it may be useful in the development of new antimicrobial drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane has several advantages for use in laboratory experiments. It has a low vapor pressure, low volatility, and a low melting point, making it an ideal candidate for a range of laboratory experiments. Additionally, 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is soluble in common organic solvents, making it easy to work with. However, 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is insoluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane are vast and varied. Further studies are needed to explore its use as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the production of fluorinated compounds. Additionally, further studies are needed to investigate the biochemical and physiological effects of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane, as well as its potential applications in the fields of biochemistry, medicinal chemistry, and drug delivery. Finally, further studies are needed to explore the potential applications of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane in other areas, such as the development of new antimicrobial drugs.
Propriétés
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3/c9-6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZCCBUISMUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




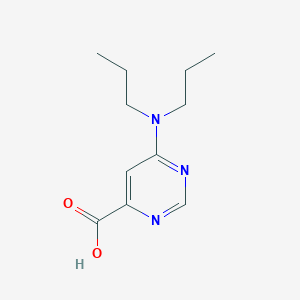
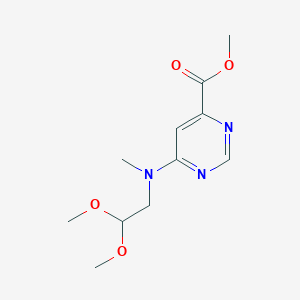

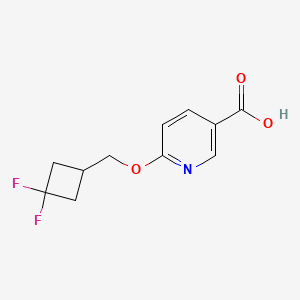
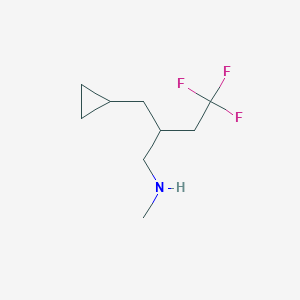
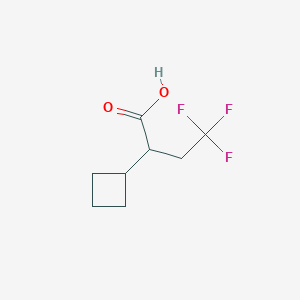
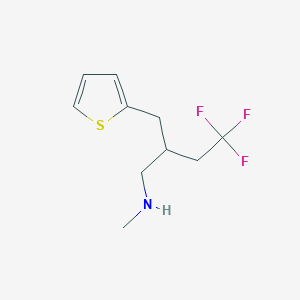



![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
